6-Dehydroestrone, also known as 6-dehydrogingerdione (6-DG), is a bioactive compound derived from the rhizomes of Zingiber officinale, commonly known as ginger. This compound has garnered attention due to its pharmacological properties, particularly in the context of neuroprotection and cancer therapy. The studies on 6-DG have revealed its potential in activating endogenous antioxidant systems and sensitizing cancer cells to apoptotic agents, which could be beneficial in treating neurodegenerative diseases and certain types of cancer.
The activation of phase II enzymes by 6-DG suggests its potential application as a neuroprotective agent. By enhancing the antioxidant defense system, 6-DG could be used to counteract the progression of neurodegenerative diseases, where oxidative stress is a common pathological feature1.
The ability of 6-DG to sensitize cancer cells to TRAIL-induced apoptosis while sparing normal cells offers a promising approach for cancer therapy. The selective up-regulation of DR5 and the involvement of ROS-mediated pathways provide a basis for developing 6-DG as an adjuvant to apoptotic agents in the treatment of cancers such as hepatoblastoma. The p53-dependent mechanism also suggests that 6-DG could be particularly effective in cancers with functional p532.
The neuroprotective effects of 6-DG are attributed to its ability to scavenge various free radicals and protect neuronal cells from oxidative stress-induced damage. In a study using rat pheochromocytoma cell line, PC12 cells, 6-DG was shown to up-regulate phase II detoxifying enzymes, including glutathione, heme oxygenase, NAD(P)H quinone oxidoreductase, and thioredoxin reductase. The underlying mechanism involves the activation of the Keap1-Nrf2-ARE pathway, which is crucial for the cellular defense against oxidative injury1.
In the context of cancer, 6-DG has been demonstrated to sensitize human hepatoblastoma Hep G2 cells to TRAIL-induced apoptosis. The compound induces apoptosis through mitochondrial- and Fas receptor-mediated pathways and enhances the expression of DR5, a death receptor, in a p53-dependent manner. The increase in DR5 expression is associated with the generation of reactive oxygen species (ROS), and the sensitization to TRAIL-induced apoptosis is selective to cancer cells, as it was not observed in normal MDCK cells. The use of N-acetyl-l-cysteine (NAC) to attenuate ROS generation resulted in reduced DR5 expression and inhibited the apoptosis induced by TRAIL, highlighting the role of ROS in the mechanism of action of 6-DG2.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4